アムロジピンベシレート

概要

説明

アムロジピンベシレートは、主に高血圧と狭心症の治療に使用されるカルシウムチャネルブロッカーです。これは、血管を弛緩させ、血液をより容易に流すことによって作用する、長時間の作用を持つジヒドロピリジンタイプのカルシウムチャネル拮抗薬です。 この化合物は、その有効性と比較的軽度の副作用プロファイルのために広く処方されています .

科学的研究の応用

Amlodipine besylate has a wide range of scientific research applications:

Biology: Studied for its effects on cellular calcium channels and its role in cellular signaling pathways.

Medicine: Extensively researched for its therapeutic effects in treating hypertension and angina.

Industry: Used in the formulation of various pharmaceutical products due to its stability and efficacy.

作用機序

アムロジピンベシレートは、血管平滑筋および心筋へのカルシウムイオンの細胞膜透過を阻害することによって、その効果を発揮します。 この阻害は、L型カルシウムチャネルの遮断を通じて起こり、血管拡張と血圧低下につながります . 分子標的にはL型カルシウムチャネルが含まれ、関与する経路は主にカルシウムシグナル伝達と血管平滑筋弛緩に関連しています .

生化学分析

Biochemical Properties

Amlodipine besylate interacts with calcium channels in the small arterioles, leading to arterial dilation . It has antioxidant properties and an ability to enhance the production of nitric oxide (NO), an important vasodilator that decreases blood pressure .

Cellular Effects

Amlodipine besylate has a dilating effect on peripheral arterioles, reducing the total peripheral resistance (afterload) against which the cardiac muscle functions . This reduced work of the heart decreases both myocardial energy use and oxygen requirements .

Molecular Mechanism

Amlodipine besylate is a dihydropyridine calcium antagonist that inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle . This inhibition of calcium influx leads to arterial dilation, reducing blood pressure .

Temporal Effects in Laboratory Settings

Amlodipine besylate has been shown to have good efficacy and safety, with strong evidence from large randomized controlled trials for cardiovascular event reduction . The effects of amlodipine besylate are long-lasting, with the option for single daily dosing .

Dosage Effects in Animal Models

In animal models, amlodipine besylate has been shown to have various side effects. In cats, these may include vomiting, diarrhea, lack of appetite, or sleepiness. In dogs, side effects may include gingival (gum) overgrowth .

Metabolic Pathways

Amlodipine besylate is metabolized in the liver, primarily via dehydrogenation of its dihydropyridine moiety to a pyridine derivative . This metabolism is thought to be mediated by CYP3A4/5 .

Transport and Distribution

Amlodipine besylate is well absorbed after oral administration and is highly protein-bound (93%) . It is distributed widely in the body due to its lipophilic nature .

Subcellular Localization

Amlodipine besylate readily penetrates the plasma membrane and accumulates in the intracellular vesicles . Its visible emission and photostability allow for confocal time-lapse imaging and the monitoring of drug uptake .

準備方法

合成経路と反応条件

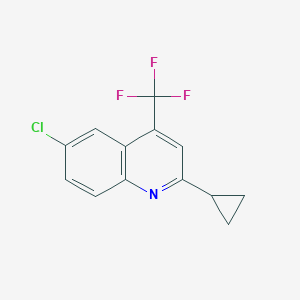

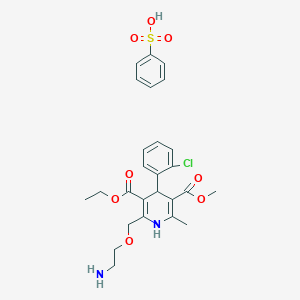

アムロジピンベシレートの合成には、いくつかの段階が含まれます。重要な中間体であるアムロジピンは、2-クロロベンズアルデヒドから始まる多段階プロセスで合成されます。 最終段階では、アムロジピンとベンゼンスルホン酸を反応させてアムロジピンベシレートが生成されます .

ステップ1: アンモニアの存在下で、2-クロロベンズアルデヒドとエチルアセト酢酸を縮合させて、2-クロロベンジリデンエチルアセト酢酸を生成します。

ステップ2: 中間体をメチルアミンで環化させて、2-クロロフェニル-1,4-ジヒドロピリジンを生成します。

ステップ3: ジヒドロピリジンを2-(2-アミノエトキシ)エタノールでアルキル化して、アムロジピンを生成します。

工業的生産方法

アムロジピンベシレートの工業的生産は、同様の合成経路に従いますが、大規模生産に最適化されています。 このプロセスには、高効率の混合造粒機と乾式造粒技術の使用が含まれ、高収率と高純度が保証されます .

化学反応の分析

アムロジピンベシレートは、次のようなさまざまな化学反応を起こします。

酸化: アムロジピンベシレートは、過酸化水素などの試薬を使用して酸化させることができ、デヒドロアムロジピン誘導体の生成につながります.

還元: 還元反応はあまり一般的ではありませんが、特定の条件下では実行できます。

これらの反応で使用される一般的な試薬には、酸化に過酸化水素、還元に水素化ホウ素ナトリウムなどがあります。 生成される主要な生成物は、特定の反応条件によって異なりますが、多くの場合、アムロジピンのさまざまな誘導体を含みます .

科学研究への応用

アムロジピンベシレートは、幅広い科学研究への応用を持っています。

化学: カルシウムチャネルブロッカーとそのさまざまな試薬との相互作用の研究におけるモデル化合物として使用されます.

生物学: 細胞のカルシウムチャネルへの影響とその細胞シグナル伝達経路における役割について研究されています.

類似化合物との比較

アムロジピンベシレートは、ニフェジピン、フェロジピン、ベラパミルなどの他のカルシウムチャネルブロッカーと比較されることがよくあります。

特性

IUPAC Name |

benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBWCRDSRKPIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31ClN2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2043909 | |

| Record name | Amlodipine besylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111470-99-6 | |

| Record name | Amlodipine besylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111470-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amlodipine besylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111470996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMLODIPINE BESYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amlodipine besylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amlodipine besylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMLODIPINE BESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/864V2Q084H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

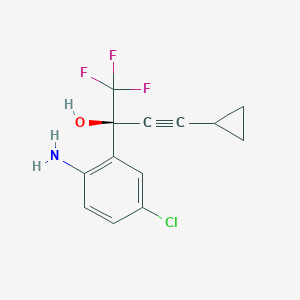

Synthesis routes and methods I

Procedure details

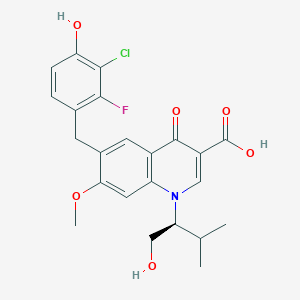

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

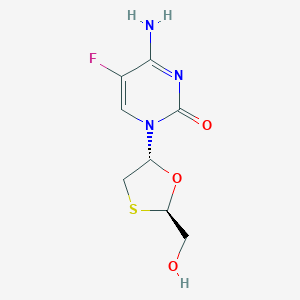

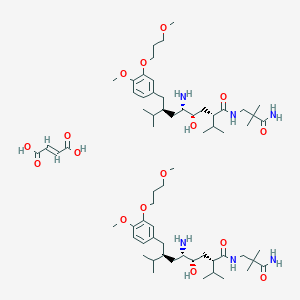

Feasible Synthetic Routes

A: Amlodipine besylate acts as a potent calcium channel blocker, specifically targeting L-type calcium channels. [, , ] This inhibition reduces the influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells. [, ] By limiting calcium availability, amlodipine besylate promotes vasodilation, reducing peripheral vascular resistance and ultimately lowering blood pressure. [, , , , , ] It also demonstrates efficacy in managing angina pectoris by preventing coronary artery spasm. [, , ]

A: The primary downstream effect of amlodipine besylate's inhibition of calcium channels is vasodilation, leading to reduced peripheral vascular resistance and decreased blood pressure. [, , , , , ] This effect is particularly beneficial in treating hypertension. Additionally, by inhibiting calcium influx into cardiac muscle cells, amlodipine besylate can help manage angina pectoris by preventing coronary artery spasm. [, , ]

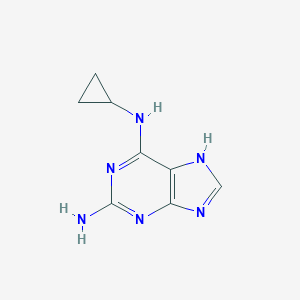

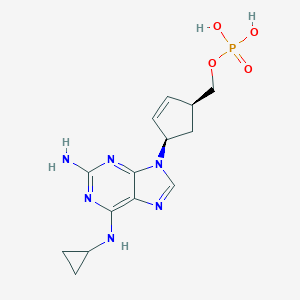

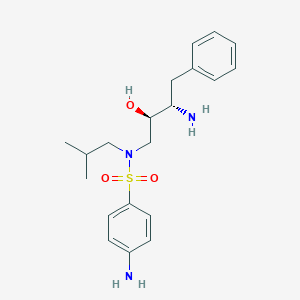

A: Amlodipine besylate has the molecular formula C20H25ClN2O5·C6H6O3S, representing the besylate salt form of amlodipine. Its molecular weight is 567.1 g/mol. [, , , ]

A: Research indicates that amlodipine besylate exhibits a maximum absorbance wavelength (λmax) around 237 nm in methanol, making UV spectrophotometry a suitable analytical technique. [, , , , ] Furthermore, FTIR and 1H-NMR spectroscopy provide valuable insights into the structural features of amlodipine besylate and its inclusion complexes with cyclodextrins. []

A: Amlodipine besylate exhibits limited water solubility, which presents challenges for its bioavailability. [, ] To address this, researchers have explored various approaches, such as solid dispersion techniques utilizing polymers like polyethylene glycol (PEG) 4000 and PEG 6000. [] These techniques aim to enhance the drug's dissolution rate and improve its bioavailability, ultimately enhancing its therapeutic efficacy.

A: While generally stable in solid formulations, studies indicate potential incompatibility of amlodipine besylate with certain excipients. For example, the presence of lactose, magnesium stearate, and water in formulations can trigger instability, leading to the formation of a glycosyl degradation product through the Maillard reaction. [] This highlights the importance of careful excipient selection during formulation development to ensure drug stability and product quality.

A: Research has investigated the stability of compounded amlodipine besylate suspensions in specific pharmaceutical bases. One study demonstrated that amlodipine besylate remains physically and chemically stable in PCCA Base, SuspendIt, for 90 days under refrigeration (5°C) and 7 days at room temperature (25°C). [] This finding suggests that compounded suspensions can be a viable option for patients requiring alternative dosage forms, provided they adhere to the established beyond-use dates.

A: Researchers utilize a range of analytical methods for the quantification of amlodipine besylate in various matrices. High-performance liquid chromatography (HPLC) coupled with various detectors like UV-Vis, diode array detectors (DAD), and mass spectrometry (MS) is widely employed for simultaneous estimation of amlodipine besylate in combination with other drugs. [, , , , , , , , , ] Additionally, UV spectrophotometry, particularly when coupled with techniques like absorption factor method and first-order derivative spectrophotometry, offers a simple and cost-effective approach for analyzing amlodipine besylate in pharmaceutical formulations. [, , ] Furthermore, High-Performance Thin Layer Chromatography (HPTLC) with densitometric detection proves valuable for simultaneous estimation in combined dosage forms. [, , ]

A: Analytical methods for amlodipine besylate undergo rigorous validation procedures following ICH guidelines to ensure accuracy, precision, specificity, and sensitivity. [, , , , , , , , , , , ] Researchers meticulously evaluate method performance parameters such as linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantification (LOQ) to demonstrate the suitability of the chosen technique for its intended application.

A: Researchers have investigated the combined use of amlodipine besylate with other drugs to address specific clinical challenges. For example, studies have explored the efficacy of combining amlodipine besylate with valsartan in elderly patients with hypertension, demonstrating promising results in blood pressure control. [] Similarly, combining amlodipine besylate with Ambovir has shown potential in managing renal hypertension, effectively reducing urinary protein, serum creatinine, and blood uric acid levels. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。